molecular formula C12H20N2O B1418969 1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine CAS No. 1154258-56-6

1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine

Cat. No. B1418969
M. Wt: 208.3 g/mol
InChI Key: MIWMONFCSXTYKM-UHFFFAOYSA-N
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Description

“1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine” is a chemical compound with the molecular formula C12H20N2O . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine” consists of a cyclohexene ring attached to a piperidine ring via a carbonyl group . The exact mass of the molecule is 208.3 g/mol.

Scientific Research Applications

Chiral Piperidines Synthesis

A significant application of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine in scientific research is its role in the synthesis of chiral piperidines. Chiral piperidines are crucial due to their prevalence in medicinal compounds. A novel approach to producing these compounds involves the catalytic, regio-, and enantio-selective δ C-H cyanation of acyclic amines, a process that incorporates a carbonyl equivalent at the δ position. This method is facilitated by a chiral copper catalyst, which both initiates and terminates intramolecular hydrogen atom transfer by an N-centered radical relay mechanism, leading to the formation of chiral piperidines with high enantioselectivity (Zhang, Zhang, & Nagib, 2019).

Tetrahydroindole Derivatives Synthesis

Another research application is in the synthesis of polysubstituted 4,5,6,7-tetrahydroindoles through a sequential substitution/ring cleavage/addition reaction. This process utilizes 1-(cyclohex-1-enyl)-piperidine and -pyrrolidine with chloropyruvates, offering a general and highly regioselective method for preparing various tetrahydroindole derivatives. The methodology is notable for its high atom efficiency, broad substrate scope, and functional group tolerance, making it an effective approach for synthesizing a diverse array of tetrahydroindoles (Mamedov et al., 2015).

Piperidines from Propargyl Amines

The compound also finds application in the synthesis of piperidines from propargyl amines and cyclopropanes. A Zn(II)-catalyzed process facilitates this synthesis, proceeding via a tandem cyclopropane ring-opening/Conia-ene cyclization. This method provides access to highly functionalized piperidines in excellent yields, showcasing a novel pathway for the synthesis of piperidines (Lebold, Leduc, & Kerr, 2009).

Analytical Characterization of Piperidine Analogues

The compound is also instrumental in the analytical characterization of novel psychoactive substances, such as PCP analogues. The synthesis and analytical characterization of substituted 1-(1-phenylcyclohexyl)piperidines and their pyrrolidine analogues provide essential data for monitoring these substances for harm reduction purposes. This research is critical for the development of strategies to address the emergence of new psychoactive substances (Wallach et al., 2014).

Safety And Hazards

The safety and hazards associated with “1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine” are not specified in the available resources .

properties

IUPAC Name

(4-aminopiperidin-1-yl)-cyclohex-3-en-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h1-2,10-11H,3-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWMONFCSXTYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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